Cas no 177582-74-0 (benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate)

Benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate is a cyclohexyl-based carbamate derivative featuring a primary amine functional group. Its trans-configuration ensures stereochemical stability, making it valuable for applications requiring precise molecular orientation. The compound’s bifunctional structure, combining a reactive benzyl carbamate and an aminomethyl group, allows for versatile use in organic synthesis, particularly in peptide coupling and linker chemistry. The cyclohexyl backbone enhances rigidity, improving selectivity in binding interactions. This compound is suitable for pharmaceutical intermediates, catalyst design, and polymer modification, offering controlled reactivity under mild conditions. Its stability and functional group compatibility make it a reliable building block in medicinal and materials chemistry.
benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate structure
177582-74-0 structure
Product name:benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate
CAS No:177582-74-0
MF:C15H22N2O2
MW:262.347383975983
MDL:MFCD06657669
CID:112669
PubChem ID:22253963

benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate Chemical and Physical Properties

Names and Identifiers

    • Carbamic acid,N-[trans-4-(aminomethyl)cyclohexyl]-, phenylmethyl ester
    • benzyl (trans-4-(aminomethyl)cyclohexyl)carbamate
    • benzyl N-[4-(aminomethyl)cyclohexyl]carbamate
    • Benzyl trans-4-(aminomethylcyclohexyl)carbamate
    • BENZYL TRANS-4-AMINOMETHYLCYCLOHEXYLCARBAMATE
    • A00095
    • AG-E-27856
    • benzyl 4-(aminomethyl)cyclohexylcarbamate
    • CTK4D6534
    • N-[trans-4-(aminomethyl)cyclohexyl](phenylmethoxy)carboxamide
    • SureCN3816681
    • SureCN529330
    • SureCN9885063
    • SureCN9885653
    • Benzyl (trans-4-(aminomethyl)
    • trans-4-(Benzyloxycarbonylamino)cyclohexanemethylamine
    • Trans-(4-aminomethyl-cyclohexyl)-carbamic acid benzyl ester
    • CarbaMic acid,[trans-4-(aMinoMethyl)cyclohexyl]-, phenylMethyl ester
    • trans-4-(BenzyloxycarbonylaMinoMethyl)cyclohexaneMethylaMine, 97%
    • benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate
    • MFCD06657669
    • benzyl trans-4-aminomethyl cyclohexylcarbamate
    • trans-4-(cbz-amino)cyclohexanemethanamine
    • SCHEMBL9885063
    • SCHEMBL9885653
    • DTXSID60623936
    • trans-4-(benzyloxycarbonyl)aminocyclohexylmethyl amine
    • Benzyl [4-(aminomethyl)cyclohexyl]carbamate
    • F2147-8818
    • AS-68299
    • benzyl (cis-4-(aminomethyl)cyclohexyl)carbamate
    • SCHEMBL3816681
    • CS-0007604
    • AJYOPGOCTHCBTL-MQMHXKEQSA-N
    • 177582-74-0
    • AJYOPGOCTHCBTL-XBXGTLAGSA-N
    • Benzyl (4-(aminomethyl)cyclohexyl)carbamate
    • benzyl N-[(1r,4r)-4-(aminomethyl)cyclohexyl]carbamate
    • P10374
    • EN300-1085173
    • benzyl N-[(1s,4s)-4-(aminomethyl)cyclohexyl]carbamate
    • SCHEMBL529330
    • A1-52914
    • Benzyl trans-(4-aminomethylcyclohexyl)carbamate
    • 227278-31-1
    • n-[trans-4-(aminomethyl)cyclohexyl](phenylmethoxy) carboxamide
    • SB10996
    • AKOS024260318
    • DB-351071
    • trans-4-Aminomethyl-1-(Cbz-amino)-cyclohexane
    • MDL: MFCD06657669
    • Inchi: InChI=1S/C15H22N2O2/c16-10-12-6-8-14(9-7-12)17-15(18)19-11-13-4-2-1-3-5-13/h1-5,12,14H,6-11,16H2,(H,17,18)/t12-,14-
    • InChI Key: AJYOPGOCTHCBTL-MQMHXKEQSA-N
    • SMILES: NC[C@@H]1CC[C@H](CC1)NC(OCC2=CC=CC=C2)=O

Computed Properties

  • Exact Mass: 262.16800
  • Monoisotopic Mass: 262.168127949g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 6
  • Complexity: 269
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 64.4Ų
  • XLogP3: 2

Experimental Properties

  • Density: 1.11
  • Boiling Point: 426.5°C at 760 mmHg
  • Flash Point: 211.7°C
  • Refractive Index: 1.555
  • PSA: 64.35000
  • LogP: 3.52150

benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM201950-1g
Benzyl (trans-4-(aminomethyl)cyclohexyl)carbamate
177582-74-0 95%
1g
$533 2023-03-07
abcr
AB312902-5 g
Benzyl trans-4-aminomethylcyclohexylcarbamate, 95%; .
177582-74-0 95%
5 g
€945.00 2023-07-19
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1062-500mg
trans-(4-aminomethyl-cyclohexyl)-carbamic acid benzyl ester
177582-74-0 97%
500mg
¥0.0 2025-01-21
TRC
B224955-50mg
Benzyl trans-4-Aminomethylcyclohexylcarbamate
177582-74-0
50mg
$ 161.00 2023-04-18
Life Chemicals
F2147-8818-5g
BENZYL TRANS-4-AMINOMETHYLCYCLOHEXYLCARBAMATE
177582-74-0 95%+
5g
$1098.0 2023-09-06
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd.
20R1062-5g
Trans-(4-aminomethyl-cyclohexyl)-carbamic acid benzyl ester
177582-74-0 97%
5g
66147.31CNY 2021-05-08
Life Chemicals
F2147-8818-0.25g
BENZYL TRANS-4-AMINOMETHYLCYCLOHEXYLCARBAMATE
177582-74-0 95%+
0.25g
$329.0 2023-09-06
Life Chemicals
F2147-8818-1g
BENZYL TRANS-4-AMINOMETHYLCYCLOHEXYLCARBAMATE
177582-74-0 95%+
1g
$366.0 2023-09-06
Chemenu
CM201950-5g
Benzyl (trans-4-(aminomethyl)cyclohexyl)carbamate
177582-74-0 95%
5g
$900 2021-06-15
TRC
B224955-250mg
Benzyl trans-4-Aminomethylcyclohexylcarbamate
177582-74-0
250mg
$ 437.00 2023-04-18

benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate Related Literature

Additional information on benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate

Introduction to Benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate (CAS No. 177582-74-0)

Benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate, with the chemical formula C₁₃H₂₁NO₂ and CAS number 177582-74-0, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecule consists of a benzyl group, a trans-N-substituent, and a cyclohexyl ring with an aminomethyl side chain, making it a versatile candidate for further chemical modifications and biological studies.

The synthesis of Benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include the formation of the carbamate linkage, the introduction of the cyclohexyl ring, and the modification of the side chain with an aminomethyl group. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve high yields and purity. The structural complexity of this compound necessitates rigorous purification methods to ensure its suitability for subsequent applications.

In recent years, there has been growing interest in the pharmacological properties of compounds featuring carbamate moieties. Carbamates are known for their ability to act as intermediates in the synthesis of various bioactive molecules. Specifically, Benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate has been investigated for its potential role in modulating enzyme activity and interacting with biological targets. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes, making it a promising candidate for further development as an active pharmaceutical ingredient (API).

The cyclohexyl ring in the structure of Benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate contributes to its steric properties, which can influence its binding affinity and selectivity towards biological targets. The presence of the aminomethyl group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. For instance, this group can be used to link the compound to other molecules or to modify its solubility and metabolic stability.

Recent advancements in computational chemistry have enabled researchers to predict the biological activity of compounds like Benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate with greater accuracy. Molecular docking studies have been particularly useful in identifying potential binding interactions between this compound and target proteins. These studies have revealed that the benzyl and cyclohexyl groups may play critical roles in stabilizing the compound's binding affinity. Furthermore, the aminomethyl side chain appears to be crucial for optimizing interactions with specific biological targets.

The pharmacokinetic profile of Benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for evaluating its potential as a drug candidate. Initial pharmacokinetic studies suggest that this compound exhibits moderate solubility in water and oil-based media, which may influence its formulation and delivery methods. Additionally, preliminary data indicate that it undergoes biotransformation via several metabolic pathways, providing insights into potential side effects and drug-drug interactions.

In conclusion, Benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate (CAS No. 177582-74-0) is a structurally complex and pharmacologically interesting compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a versatile scaffold for further chemical modifications and biological investigations. As research continues to uncover new applications for this compound, it is likely to play an important role in the development of novel therapeutic agents.

Recommend Articles

Recommended suppliers
Amadis Chemical Company Limited
(CAS:177582-74-0)benzyl trans-N-[4-(aminomethyl)cyclohexyl]carbamate
A1028312
Purity:99%
Quantity:5g
Price ($):599.0